molecular formula C37H56O15 B1666833 Aldgamycin G CAS No. 107745-56-2

Aldgamycin G

Cat. No. B1666833
M. Wt: 740.8 g/mol
InChI Key: PNKWSYXWMPOOOF-JCYPSANZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldgamycin G is a Macrolide antibiotic active against Gram-positive bacteria;  isolated from Streptomyces avidinii.

Scientific Research Applications

Biosynthesis and Structural Characteristics

Aldgamycins, including Aldgamycin G, are notable for their unique biosynthetic pathways and structural features. A study by Tang et al. (2016) revealed that aldgamycins and chalcomycins are biosynthesized from a single gene cluster, demonstrating a genetic basis for bifurcation in their biosynthesis. This finding is crucial for understanding the molecular genetics of antibiotic production in microbes.

Antibacterial Activities

Aldgamycin G and its variants have shown promising antibacterial activities. Wang et al. (2016) discovered new aldgamycins, including aldgamycin G, that displayed antibacterial activity against Staphylococcus aureus, suggesting their potential as antibiotics against certain Gram-positive bacteria.

properties

CAS RN

107745-56-2

Product Name

Aldgamycin G

Molecular Formula

C37H56O15

Molecular Weight

740.8 g/mol

IUPAC Name

(1S,2R,3R,6E,8S,9S,10S,12R,14E,16S)-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione

InChI

InChI=1S/C37H56O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10-13,17-24,26,28-35,40-41H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34+,35-,37?/m0/s1

InChI Key

PNKWSYXWMPOOOF-JCYPSANZSA-N

Isomeric SMILES

C[C@H]1C[C@H](C(=O)/C=C/[C@H]2[C@@H](O2)[C@@H]([C@H](OC(=O)/C=C/[C@@H]([C@H]1O[C@H]3[C@@H](C4(C[C@H](O3)C)[C@@H](OC(=O)O4)C)O)C)C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC)C

SMILES

CC1CC(C(=O)C=CC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C

Canonical SMILES

CC1CC(C(=O)C=CC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aldgamycin G;  8-Deoxyaldgamycin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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